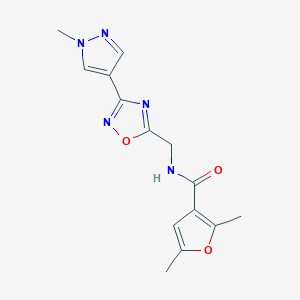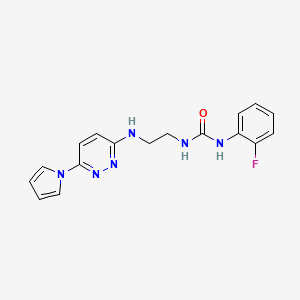
1-(2-((6-(1H-吡咯-1-基)哒嗪-3-基)氨基)乙基)-3-(2-氟苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea is a urea derivative that is likely to have been synthesized for its potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical behavior and biological activity of structurally related urea derivatives. For instance, the first paper discusses a series of (imidazo[1,2-a]pyrazin-6-yl)ureas that were synthesized and tested for antiproliferative activity against non-small cell lung cancer cell lines, suggesting that urea derivatives can be designed to target specific proteins such as p53 . The second paper examines the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, which could provide insights into the binding properties of similar urea derivatives .
Synthesis Analysis
The synthesis of urea derivatives typically involves the formation of the urea moiety through the reaction of an amine with an isocyanate or a carbodiimide. Although the papers do not describe the synthesis of the exact compound , they do mention the use of key intermediates such as 6-aminoimidazo[1,2-a]pyrazine . This suggests that a similar approach could be used for the synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea, with appropriate substitutions to incorporate the pyrrol and fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can engage in hydrogen bonding and other non-covalent interactions. The second paper discusses the breaking of intramolecular hydrogen bonds in urea derivatives as a crucial step for complex formation . This indicates that the molecular structure of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea would allow it to form hydrogen bonds, which could be relevant for its biological activity.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, particularly those involving their amino and carbonyl groups. The first paper implies that the urea derivatives they studied could interact with the p53 protein, possibly through the formation of covalent or non-covalent bonds . The second paper's focus on the substituent effect on complexation suggests that the specific substituents on the urea derivative can significantly influence its reactivity and the types of complexes it can form .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the fluorophenyl group could affect the compound's lipophilicity and its ability to cross cell membranes. The second paper's use of single-crystal X-ray diffraction to confirm the structure of ureas in the crystalline state indicates that such techniques could be used to determine the precise physical properties of the compound .
科学研究应用
抗氧化活性:乔治等人的研究 (2010) 合成了与脲相关的化合物并评估了它们的抗氧化活性。尽管没有提到具体化合物,但该研究提供了对类似脲基化合物的潜在抗氧化特性的见解。
吡咯基衍生物的抗氧化活性:扎基等人的研究 (2017) 焦点是吡咯基酯及其衍生物的合成,这些衍生物表现出显着的抗氧化活性。本研究为像本研究中所述的含吡咯基化合物提供了潜在用途的背景。
化学结构分析:Imhof (2007) 的研究详细描述了具有吡咯并[1,2c]咪唑核心的脲衍生物的合成和结构分析。本研究有助于理解具有吡咯基团的脲化合物的结构特征。
酶抑制活性:Pejchal 等人的研究 (2011) 合成了具有潜在酶抑制活性的苯基脲,这与研究类似化合物在药物应用中有关。
化学缔合理论研究:Ośmiałowski 等人的研究 (2013) 探索了脲衍生物的化学缔合,提供了对本研究中化合物潜在相互作用和应用的见解。
属性
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-13-5-1-2-6-14(13)21-17(25)20-10-9-19-15-7-8-16(23-22-15)24-11-3-4-12-24/h1-8,11-12H,9-10H2,(H,19,22)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLFJNVALSXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

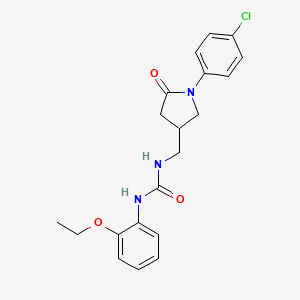


![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)
![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)
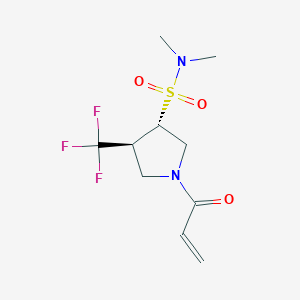
![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)
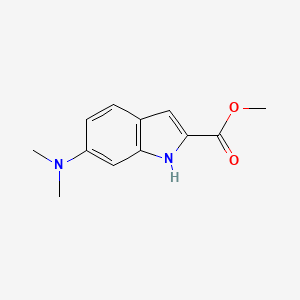
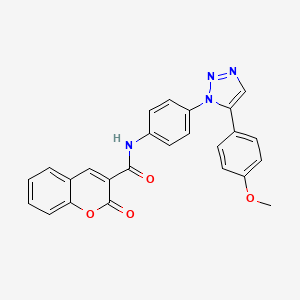
![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)
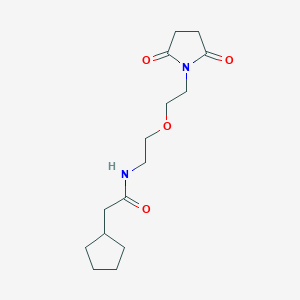
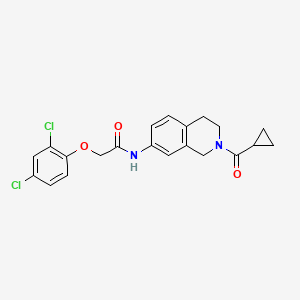
amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)
